molecular formula C20H23F2N3O B2687732 2-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide CAS No. 898414-39-6

2-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Cat. No. B2687732
CAS RN: 898414-39-6
M. Wt: 359.421
InChI Key: POXYVYTWWAIEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, also known as MLN8054, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first reported in 2006 by researchers at Millennium Pharmaceuticals, Inc. and has since been the subject of numerous studies exploring its synthesis, mechanism of action, and potential applications.

Scientific Research Applications

Alzheimer's Disease Research

2-Fluoro-N-(2-(4-Fluorophenyl)-2-(4-Methylpiperazin-1-yl)ethyl)benzamide has been utilized as a selective serotonin 1A (5-HT(1A)) molecular imaging probe in Alzheimer's disease research. This compound, in conjunction with positron emission tomography (PET), has been used to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This research has revealed significant decreases in 5-HT(1A) receptor densities in both hippocampi and raphe nuclei of Alzheimer's patients, correlating with worsening clinical symptoms (Kepe et al., 2006).

Antimicrobial and Antipathogenic Research

This compound has been explored in the synthesis of hybrid molecules containing various moieties like penicillanic acid or cephalosporanic acid, which show antimicrobial and antiurease activities. These derivatives are effective against certain microorganisms, showcasing potential in antimicrobial research (Başoğlu et al., 2013). Additionally, research into acylthioureas incorporating fluorophenyl elements has indicated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm growth capabilities (Limban et al., 2011).

Cancer Research

Compounds derived from 2-Fluoro-N-(2-(4-Fluorophenyl)-2-(4-Methylpiperazin-1-yl)ethyl)benzamide have been studied for their potential as anticancer agents. The research includes the synthesis and evaluation of novel benzimidazole derivatives, which have shown promising results against various cancer cell lines (Kuş et al., 2009). Additionally, studies on mono Mannich bases with piperazines have explored their effects as possible anticancer agents and carbonic anhydrase inhibitors (Tuğrak et al., 2019).

Other Applications

There are also studies on this compound in the context of opioid receptor agonism, illustrating its potential in the development of drugs targeting the δ-opioid receptor (Qian et al., 2010). Moreover, its derivatives have been utilized in the synthesis of fluorinated enamides for heterocyclic synthesis, highlighting its versatility in chemical research (Meiresonne et al., 2015).

properties

IUPAC Name

2-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O/c1-24-10-12-25(13-11-24)19(15-6-8-16(21)9-7-15)14-23-20(26)17-4-2-3-5-18(17)22/h2-9,19H,10-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXYVYTWWAIEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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